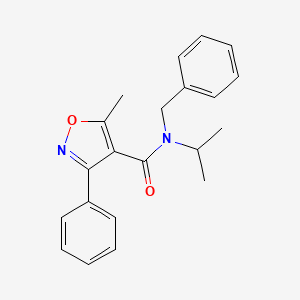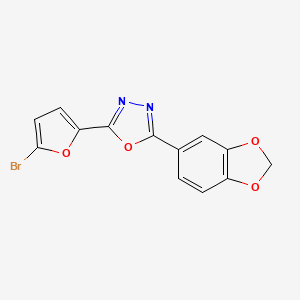![molecular formula C12H13BrN2O B5690646 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole, also known as BIM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIM-1 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
科学研究应用
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the study of GSK-3 inhibition in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can effectively inhibit GSK-3 activity in the brain, leading to improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease.
Another area of research where 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has shown promise is in the field of cancer research. GSK-3 is known to play a role in the regulation of cell proliferation and apoptosis, and its inhibition by 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to induce apoptosis in cancer cells. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
作用机制
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole works by binding to the ATP-binding site of GSK-3, thereby inhibiting its activity. GSK-3 is a serine/threonine kinase that is involved in many cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can modulate these processes and potentially treat a variety of diseases.
Biochemical and Physiological Effects
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to modulate the activity of other signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One advantage of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in lab experiments is its high potency and specificity for GSK-3 inhibition. This makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one limitation of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
未来方向
There are many potential future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. Another area of research is the study of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a diagnostic tool for diseases such as Alzheimer's disease is an area of ongoing research.
合成方法
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can be synthesized using a straightforward method involving the reaction of 2-bromo-4-methylphenol with 2-(2-chloroethyl)-1H-imidazole in the presence of a base such as potassium carbonate. The reaction yields 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
属性
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-10-2-3-12(11(13)8-10)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFLXMVZMVHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008181 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5690593.png)

![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![[3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5690622.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)

![2-[3-(methylsulfonyl)propanoyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690677.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)